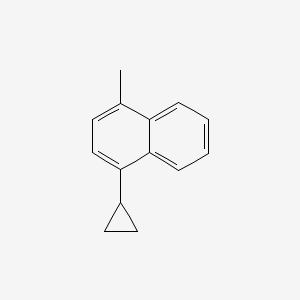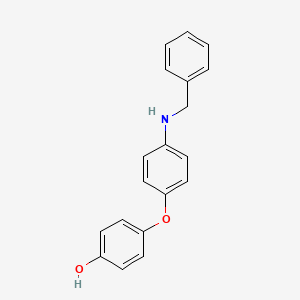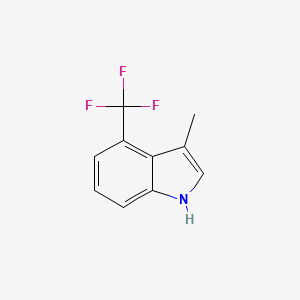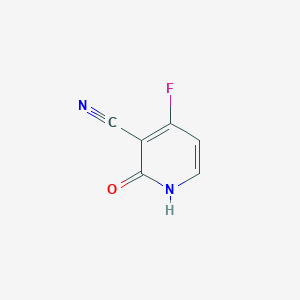
1-Cyclopropyl-4-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-4-methylnaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-methylnaphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of cyclopropyl methyl ketone and other precursors. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-4-methylnaphthalene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-4-methylnaphthalene involves its interaction with molecular targets and pathways within biological systems. The cyclopropyl group imparts strain to the molecule, making it highly reactive and capable of forming covalent bonds with target molecules. This reactivity can lead to the modulation of biological pathways and the exertion of specific effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
4-Methylnaphthalene: Lacks the cyclopropyl group, making it less reactive.
Cyclopropylmethylbenzene: Contains both cyclopropyl and methyl groups but attached to a benzene ring.
Uniqueness: 1-Cyclopropyl-4-methylnaphthalene is unique due to the presence of both a cyclopropyl group and a methyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Eigenschaften
Molekularformel |
C14H14 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-cyclopropyl-4-methylnaphthalene |
InChI |
InChI=1S/C14H14/c1-10-6-9-13(11-7-8-11)14-5-3-2-4-12(10)14/h2-6,9,11H,7-8H2,1H3 |
InChI-Schlüssel |
OGDIQKNWIXUNRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)




![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)



